molecular formula C11H10F3N3O B5771123 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone

4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone

Cat. No. B5771123
M. Wt: 257.21 g/mol
InChI Key: CWAKKSUVMLKKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone is a chemical compound with potential applications in scientific research. It is a pyridinone derivative that has been synthesized using various methods, and has been shown to have a range of biochemical and physiological effects. Additionally, this paper will outline future directions for research on this compound.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone involves the inhibition of certain enzymes that are involved in the development of neurological disorders. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting the activity of these enzymes, 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone may be able to increase the levels of these neurotransmitters in the brain, which may have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurological disorders, 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone has a range of biochemical and physiological effects. This compound has been shown to have an anti-inflammatory effect, which may be useful in the treatment of a variety of inflammatory conditions. Additionally, this compound has been shown to have an antioxidant effect, which may be useful in the prevention of oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone in laboratory experiments is that it has been shown to have a relatively low toxicity. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one limitation of using this compound in laboratory experiments is that it may have a relatively short half-life, which may make it difficult to study its effects over a longer period of time.

Future Directions

There are several future directions for research on 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone. One area of research that may be promising is the study of this compound's potential applications in the treatment of neurological disorders. Additionally, further research may be needed to better understand the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Finally, future research may also focus on developing more efficient and effective methods for synthesizing this compound.

Synthesis Methods

4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone can be synthesized using a variety of methods. One common method involves the reaction of 4,6-dimethyl-2(1H)-pyridinone with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, followed by cyclization and dehydration. Another method involves the reaction of 4,6-dimethyl-2(1H)-pyridinone with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide, followed by cyclization and oxidation. Both of these methods have been shown to be effective in synthesizing 4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone.

Scientific Research Applications

4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone has potential applications in scientific research. One area of research where this compound may be useful is in the study of neurological disorders. This compound has been shown to have an inhibitory effect on the activity of certain enzymes that are involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have an anti-inflammatory effect, which may also be useful in the treatment of neurological disorders.

properties

IUPAC Name

4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-5-3-6(2)15-10(18)9(5)7-4-8(17-16-7)11(12,13)14/h3-4H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAKKSUVMLKKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NNC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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